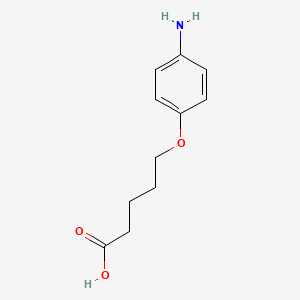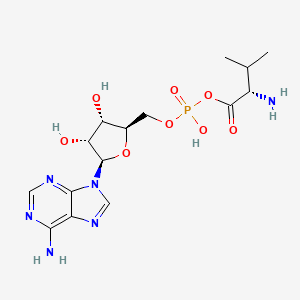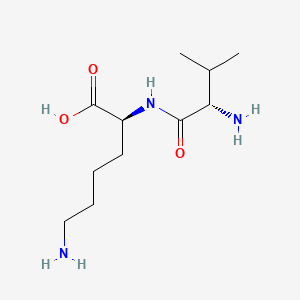
チラム
概要
説明
Thiram is a type of sulfur fungicide. It has been found to dissolve completely in chloroform, acetone, and ether. It is available as dust, flowable, wettable powder, water-dispersible granules, and water suspension formulations and in mixtures with other fungicides .
Synthesis Analysis
Traditional chemical synthesis of thiram is accompanied by the formation of a significant amount of waste, including inorganic salts, thioacids, polysulfides, etc. An advanced method of TMTD and its structural analogues production, which is based on the usage of electric current as a key participant, has been reported .Molecular Structure Analysis
Thiram is an organic disulfide that results from the formal oxidative dimerisation of N,N-dimethyldithiocarbamic acid . Its molecular formula is C6H12N2S4 .Chemical Reactions Analysis
Thiram has been found to undergo microbial degradation. A study has shown that Pseudomonas otitidis strain TD-8 and Pseudomonas stutzeri strain TD-18 can degrade thiram present in the soil .Physical And Chemical Properties Analysis
Thiram is a type of sulfur fungicide. It has been found to dissolve completely in chloroform, acetone, and ether. It is available as dust, flowable, wettable powder, water-dispersible granules, and water suspension formulations and in mixtures with other fungicides .作用機序
Target of Action
Thiram, also known as tetramethylthiuram disulfide, is primarily targeted towards a variety of fungi . It is used as a fungicide and ectoparasiticide to prevent fungal diseases in seeds and crops . It is also used as an animal repellent to protect fruit trees and ornamentals from damage by rabbits, rodents, and deer .
Mode of Action
Thiram acts on many sites of the biochemical process of harmful fungi . It inhibits spore germination and mycelium growth by interfering with various enzymes involved in the respiration process . This multisite mode of action ensures that Thiram remains at low risk for resistance development and retains its efficacy against many fungi .
Biochemical Pathways
Thiram belongs to the class of dithiocarbamates, which are widely employed as fungicides in agricultural settings . Its mechanism of action involves inhibiting fungal growth by disrupting key metabolic processes essential for their survival
Pharmacokinetics
It is known that thiram exhibits low-to-moderate persistence in soil and groundwater .
Result of Action
Thiram provides broad-spectrum disease control . It protects crops from damage in the field and prevents harvest deterioration in storage and during transport . Thiram’s reliable and consistent performance makes it a valuable fungicide, enabling growers to reap an excellent yield of high-quality produce .
Action Environment
Thiram is nearly immobile in clay soils or in soils of high organic matter . The excessive use of thiram has increased the threat to animal and human health . Thiram exhibits low-to-moderate persistence in soil and groundwater, but its breakdown products, including copper dimethyldithiocarbamate and carbon disulfide, pose environmental risks .
科学的研究の応用
遺伝毒性研究
チラムは、細胞の遺伝情報に損傷を与える能力である遺伝毒性効果について研究されています。 研究では、細胞コロニー形成と増殖および修復に関連する遺伝子発現プロファイルへの影響、および異なる時間曝露下でのエピジェネティック活性について評価することに重点が置かれています .
殺菌剤の使用と安全ガイドライン
チラムは、殺菌剤として広く使用されており、種子処理および作物害虫の防除に用いられます。その使用は、収穫された作物が貯蔵や輸送中に劣化しないように、安全ガイドラインによって規制されています。 しかし、中等度の皮膚感作と眼刺激を引き起こすことも報告されています .
環境影響分析
チラムの残留物は、水生生物、鳥類、哺乳類に有害であり、環境材料中のチラムの定量的および定性的分析が重要になります。 葉や果実への影響を理解し、真菌病を制御するための研究が行われています .
センサーの開発
チラムの存在を検出するための新しいセンサーの開発に関する研究が行われています。 たとえば、電気化学的に還元されたグラフェン酸化物と酸化亜鉛ナノシートで修飾されたガラス状炭素電極が、この目的のために開発されています .
Safety and Hazards
Thiram is moderately toxic by ingestion, but it is highly toxic if inhaled. Acute exposure in humans may cause headaches, dizziness, fatigue, nausea, diarrhea, and other gastrointestinal complaints. Chronic or repeated exposure may cause sensitive skin, and it may have effects on the thyroid or liver .
将来の方向性
The Global Thiram Market is anticipated to rise at a considerable rate during the forecast period, between 2022 and 2031 . Traditional Chinese medicine (TCM) has been used for the prevention, treatment, and cure of avian bone diseases. A couple of traditional Chinese medicines have been reported being useful in treating TD .
特性
IUPAC Name |
dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZQDVKQLNFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SSC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4, Array | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021332 | |
| Record name | Bis(dimethylaminothiocarbonyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiram appears as a liquid solution of a white crystalline solid. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminates groundwater and waterways., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid, Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue; [NIOSH], COLOURLESS CRYSTALS., Colorless to yellow, crystalline solid with a characteristic odor., Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue.] | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiram | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIRAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/253 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thiram | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
264 °F at 20 mmHg (NTP, 1992), 129 °C at 20 mm Hg, at 2.6kPa: 129 °C, 264 °F at 20 mmHg, Decomposes | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIRAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/253 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thiram | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
280 °F (NTP, 1992), 89 °C (192 °F) (closed cup), 89 °C c.c., 280 °F | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIRAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/253 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in alcohol and in ether less than 0.2%; solubility in acetone 1.2%; in benzene 2.5%., Sol in carbon disulfide, Solubility in ethanol <10 g/L at 25 °C, acetone 80 g/L at 25 °C, chloroform 230 g/L at 25 °C, hexane 0.04 g/L at 20 °C; dichloromethane 170 g/L at 20 °C, toluene 18 g/L at 20 °C, isopropanol 0.7 g/L at 20 °C., In water, 30 mg/L at 25 °C, Solubility in water: none, 0.003% | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Thiram | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.43 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3 g/cu cm, 1.3 g/cm³, 1.43, 1.29 | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIRAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/253 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thiram | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg at 68 °F approximately (NTP, 1992), 0.0000172 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000008 mmHg | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiram | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIRAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/253 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thiram | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Inhibition of hepatic dehydrogenases results in an acetaldehyde reaction on exposure to ethanol. Other effects may result from the known reactions of dithiocarbamates with metals, sulfhydryl-containing enzymes, or metabolism to reactive metabolites including carbon disulfide., ...Ingestion of the fungicide thiram (125 mg/kg)... /has/ been reported to evoke ovarian atrophy and cessation of egg laying in hens, presumably through inhibition of dopamine beta-hydroxylase., ... /It was/ previously demonstrated that Disulfiram impairs the permeability of inner mitochondrial membrane (IMM). In this report, the effect of Disulfiram and its structural analogue thiram (Th) on mitochondrial functions was studied in detail. /It was/ found that mitochondria metabolize thiram disulfide compounds (TDs) in a NAD(P)H- and GSH-dependent manner. At the concentration above characteristic threshold, TDs induced irreversible oxidation of NAD(P)H and glutathione (GSH) pools, collapse of transmembrane potential, and inhibition of oxidative phosphorylation. The presence of Ca(2+) and exhaustion of mitochondrial glutathione (GSH+GSSG) decreased the threshold concentration of TDs. ... TDs induced the mitochondrial permeability transition (MPT). | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder, Colorless to yellow, crystalline solid. (Note: commercial pesticide product may be dyed blue.) | |
CAS RN |
137-26-8 | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethylthiuram disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiram [USAN:INN:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13245 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thiram | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiram | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiram | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dimethylaminothiocarbonyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D771IS0FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIRAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/253 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
311 to 313 °F (NTP, 1992), 155-156 °C, MP: 146 °C /Commercial grade/, 312 °F | |
| Record name | THIRAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1603 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIRAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIRAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | THIRAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/253 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Thiram | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0612.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Thiram?
A1: Thiram exerts its fungicidal action by inhibiting essential enzymes involved in fungal metabolism. It primarily targets thiol groups present in cysteine residues within these enzymes, leading to their inactivation. [, , ]
Q2: How does Thiram affect fungal growth and development?
A2: By disrupting critical metabolic processes, Thiram effectively inhibits fungal growth. Studies have shown that it can hinder spore germination, mycelial growth, and sporulation in various fungal species. [, ]
Q3: Does Thiram impact human cells?
A3: Research has shown that Thiram can inhibit the human enzyme arylamine N-acetyltransferase 1 (NAT1), which plays a key role in detoxifying aromatic amine xenobiotics. This inhibition can potentially disrupt the metabolism of certain pesticides and drugs, leading to drug-drug interactions. []
Q4: What is the molecular formula and weight of Thiram?
A4: The molecular formula of Thiram is C6H12N2S4, and its molecular weight is 240.43 g/mol.
Q5: Are there any characteristic spectroscopic features of Thiram?
A5: Yes, Thiram exhibits characteristic peaks in various spectroscopic analyses. For instance, its SERS (surface-enhanced Raman scattering) spectrum reveals significant peaks at 534 cm-1, 874 cm-1, 982 cm-1, 1398 cm-1, and 1526 cm-1, corresponding to the stretching vibrations of S-S, C-S, S-C-S, C-N, and CH3-N bonds, respectively. [, ]
Q6: How stable is Thiram under different environmental conditions?
A6: Thiram's stability is influenced by factors like temperature, pH, and the presence of organic matter. Studies suggest its degradation in soil follows first-order kinetics, with half-lives varying depending on soil type and environmental conditions. [, ]
Q7: Is Thiram compatible with other agricultural chemicals?
A7: While Thiram is commonly used in combination with other fungicides, potential synergistic or antagonistic effects need consideration. Research indicates that combining Thiram with certain fungicides, like fluquinconazole or difenoconazole, can significantly enhance its efficacy against specific fungal pathogens. []
Q8: Does Thiram possess any catalytic properties relevant to its applications?
A8: While Thiram's primary mode of action isn't explicitly catalytic, its interaction with copper ions plays a crucial role in its analytical detection and environmental behavior. [, ]
Q9: How is Thiram used in analytical applications?
A9: Thiram's interaction with copper ions forms the basis for its sensitive detection using electrochemical techniques like polarography. This method has been successfully employed to determine Thiram residues in environmental samples and food products. [, ]
Q10: Have computational methods been used to study Thiram?
A10: Yes, density functional theory (DFT) calculations have been employed to investigate the interaction between Thiram and copper nanomaterials, providing insights into the chemical enhancement mechanism of SERS for Thiram detection. []
Q11: Does modifying the Thiram structure affect its activity?
A11: While specific SAR studies on Thiram might be limited within the provided papers, it's known that structural modifications in dithiocarbamates can significantly alter their fungicidal activity, spectrum, and toxicity profiles. [, , ]
Q12: How stable is Thiram in different formulations?
A12: Thiram is available in various formulations, including dust, wettable powder, water suspension, and mixtures with other fungicides. Its stability can be influenced by the specific formulation and storage conditions. [, ]
Q13: Are there any strategies to improve Thiram formulation and stability?
A13: Seed coating with polymers, combined with Thiram, has been explored to enhance seed germination, vigor, and protect against pathogens during storage. This approach demonstrates a promising strategy for improving Thiram's efficacy and shelf life in seed treatment applications. []
Q14: What are the regulatory guidelines regarding Thiram use?
A14: The use of Thiram is regulated by various national and international agencies. Its application in agriculture is subject to specific guidelines and restrictions to minimize potential risks to human health and the environment. []
Q15: How is Thiram absorbed and distributed in the body?
A15: While the provided papers focus on Thiram's environmental and toxicological aspects, it's known that dithiocarbamates, including Thiram, can be absorbed through ingestion, inhalation, and dermal contact. [, ]
Q16: What are the metabolic pathways of Thiram in living organisms?
A16: Thiram can undergo metabolic transformations in various organisms. Studies in yeast (Saccharomyces cerevisiae) have shown its interconversion with dimethyldithiocarbamic acid, a process influenced by the glutathione redox cycle. []
Q17: What are the effects of Thiram on cartilage development?
A17: Thiram exposure has been linked to tibial dyschondroplasia (TD) in poultry, a skeletal disorder characterized by abnormal growth plate development. Studies have shown that Thiram can induce TD in chickens, causing changes in chondrocyte morphology and disrupting endochondral ossification. [, , ]
Q18: How does Thiram affect liver function in animal models?
A18: Research in broiler chickens has shown that dietary exposure to Thiram can negatively impact liver function. Elevated serum levels of liver enzymes like AST, ALT, and ALP, along with increased liver malondialdehyde (MDA) levels, indicate oxidative stress and liver damage. []
Q19: Is there evidence of resistance development to Thiram in fungal populations?
A19: While the provided papers do not specifically address Thiram resistance, it's a known concern with fungicides. Continuous exposure can lead to the selection of resistant fungal strains, reducing Thiram's effectiveness. [, ]
Q20: What are the potential toxic effects of Thiram on humans?
A20: Thiram is classified as moderately toxic to humans. Exposure can lead to various adverse effects, including skin and eye irritation, respiratory problems, nausea, vomiting, and in severe cases, liver and kidney damage. [, ]
Q21: Are there specific drug delivery strategies for Thiram?
A21: While the provided research doesn't focus on drug delivery strategies for Thiram, its use as a seed treatment utilizes specific formulation techniques to enhance its delivery and effectiveness in protecting seeds from fungal pathogens. []
Q22: Are there any biomarkers for Thiram exposure or toxicity?
A22: Research suggests that the expression of metallothioneins (MTs) and heat shock protein 70 (Hsp70) in the kidneys of rats exposed to Thiram could serve as potential biomarkers for monitoring exposure to this fungicide. []
Q23: What are the common analytical methods for Thiram detection and quantification?
A23: Various analytical methods are employed for Thiram analysis, including high-performance liquid chromatography (HPLC) with UV or MS detection, gas chromatography (GC), and electrochemical techniques like polarography. [, ]
Q24: How are these analytical methods validated for Thiram analysis?
A24: Validation of analytical methods for Thiram involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, ]
Q25: What is the environmental fate of Thiram?
A25: Thiram can persist in the environment, particularly in soil, and its degradation is influenced by factors such as soil type, pH, temperature, and microbial activity. Studies have shown that organic matter content can significantly influence its adsorption and persistence in soil. [, ]
Q26: What are the potential ecotoxicological effects of Thiram?
A26: Thiram can pose risks to non-target organisms, including aquatic life and beneficial soil microorganisms. Its use is carefully regulated to minimize potential adverse effects on the environment. [, ]
Q27: Are there viable alternatives to Thiram in agriculture?
A27: Yes, researchers are actively exploring alternative strategies for disease management in agriculture, including the development of new fungicides with different modes of action, biocontrol agents, and integrated pest management practices. []
Q28: What are the essential resources for Thiram research?
A28: Research on Thiram necessitates access to specialized equipment, analytical tools, and databases. Key resources include laboratories equipped for chemical analysis, cell culture, and animal studies, as well as access to scientific literature and toxicological databases. []
Q29: What is the historical context of Thiram's development and use?
A29: Thiram's development dates back to the mid-20th century, as part of the broader development of dithiocarbamate fungicides. Its use expanded significantly due to its broad-spectrum activity against various fungal pathogens affecting crops. []
Q30: How does Thiram research intersect with other scientific disciplines?
A30: Thiram research involves a multidisciplinary approach, drawing upon expertise from fields like chemistry, biology, toxicology, environmental science, and agriculture. This collaborative effort is crucial for understanding its properties, applications, and potential risks. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






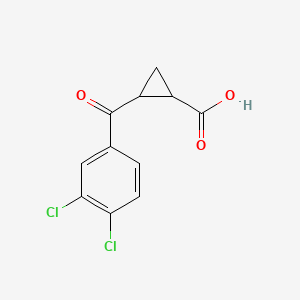
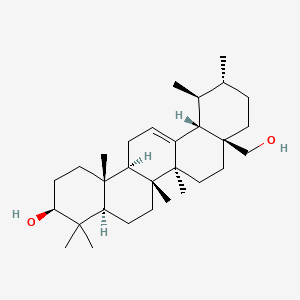
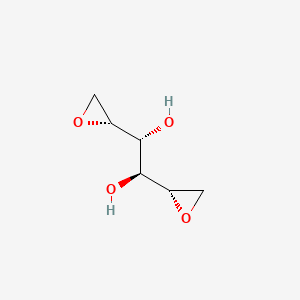
![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
